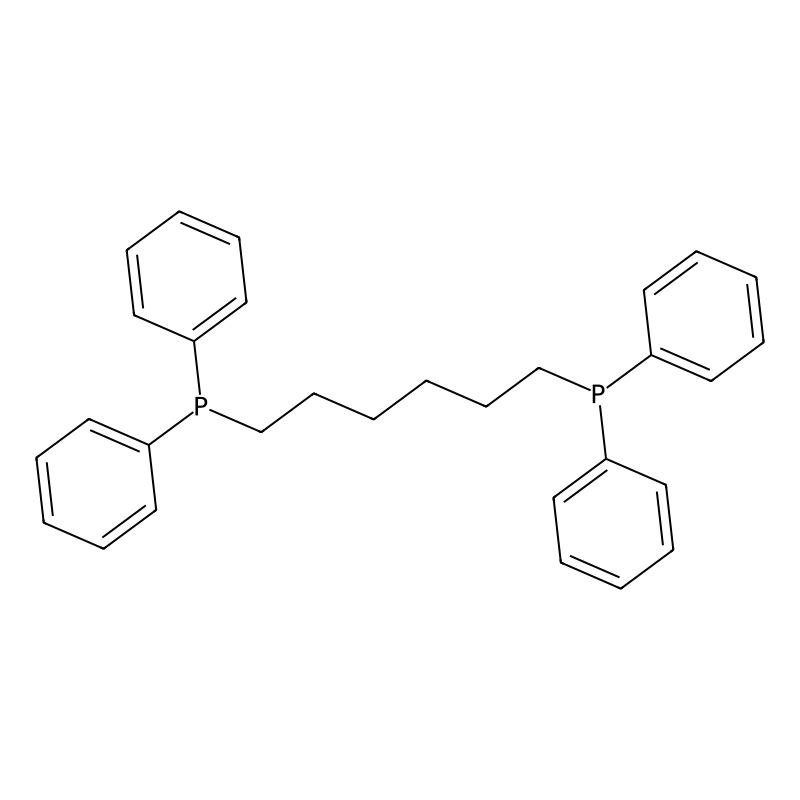

1,6-Bis(diphenylphosphino)hexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,6-Bis(diphenylphosphino)hexane (dpph, CAS: 19845-69-3) is a highly flexible, long-chain bidentate diphosphine ligand distinguished by its six-carbon alkyl backbone. In procurement and material selection, dpph is primarily sourced for its large natural bite angle (approximately 106°–110°) and its pronounced tendency to act as a bridging rather than chelating ligand in transition metal complexes [1]. Unlike shorter-chain analogs that force rigid mononuclear chelation, the extended backbone of dpph allows it to span multiple metal centers, making it an essential precursor for the synthesis of bimetallic cooperative catalysts, coordination polymers, and macrocyclic frameworks[2]. Furthermore, its unique conformational flexibility provides critical stabilization in specific multi-component catalytic cross-couplings, where accommodating bulky transition states is necessary to prevent premature side reactions [3].

References

- [1] Chemical Reviews 2001, 101 (7), 1981-2016. Transition-Metal Complexes Containing trans-Spanning Diphosphine Ligands.

- [2] RSC Advances, 2025. Mono- and bimetallic homo- and heterodinuclear Pd and Pt complexes bridged by diphosphines.

- [3] Organic Letters 2003, 5 (21), 3959-3961. Cobalt-Catalyzed Three-Component Coupling Reaction of Alkyl Halides, 1,3-Dienes, and Trimethylsilylmethylmagnesium Chloride.

Generic substitution of dpph with more common, shorter-chain diphosphines—such as 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp)—frequently fails due to fundamental differences in coordination geometry and steric flexibility [1]. Shorter alkane chains strongly favor the formation of tight, thermodynamically stable 5- or 6-membered mononuclear chelate rings. In contrast, the C6 backbone of dpph creates a highly flexible 9-membered ring that often relieves steric strain by bridging two separate metal centers, enabling the assembly of bimetallic or polymeric architectures that dppe and dppp cannot form[2]. In catalytic applications, substituting dpph with rigid analogs often leads to severe steric clashes in the transition state or fails to adequately stabilize bulky intermediates (such as π-allylcobalt species), resulting in complex mixtures, trace yields, or a complete loss of stereospecificity [3].

References

- [1] Organic Letters 2003, 5 (21), 3959-3961. Cobalt-Catalyzed Three-Component Coupling Reaction of Alkyl Halides, 1,3-Dienes, and Trimethylsilylmethylmagnesium Chloride.

- [2] Chemical Reviews 2001, 101 (7), 1981-2016. Transition-Metal Complexes Containing trans-Spanning Diphosphine Ligands.

- [3] Chemistry Letters 1998, 27 (6), 553-554. Stereochemistry of Palladium-catalyzed Asymmetric Transformation of Chiral 2-Alkynyl Sulfinates into Allenyl Sulfones.

Yield Superiority in Multi-Component Cobalt-Catalyzed Cross-Couplings

In the cobalt-catalyzed three-component coupling of alkyl bromides, 1,3-dienes, and trimethylsilylmethylmagnesium chloride, the choice of phosphine ligand dictates the reaction's success. The highly flexible dpph ligand stabilizes the critical π-allylcobalt intermediate, preventing premature β-hydride elimination. Head-to-head comparisons reveal that dpph achieves an 87% product yield, significantly outperforming the shorter-chain dppb (65% yield). Crucially, substituting with the even more rigid dppp results in only trace amounts of the product, while dppe yields a completely unselective complex mixture [1].

| Evidence Dimension | Coupling Product Yield (%) |

| Target Compound Data | dpph: 87% yield |

| Comparator Or Baseline | dppb: 65% yield; dppp: trace amount; dppe: complex mixture |

| Quantified Difference | +22% absolute yield over dppb; complete functional rescue compared to dppp/dppe |

| Conditions | CoCl2-catalyzed reaction of cyclohexyl bromide, 1-phenyl-1,3-butadiene, and Me3SiCH2MgCl at 25 °C |

For buyers developing complex multi-component radical cross-couplings, dpph is strictly required to stabilize bulky intermediates that rigid, shorter-chain ligands fail to support.

Enhanced Stereospecificity in Palladium-Catalyzed Asymmetric Rearrangements

The large natural bite angle and conformational flexibility of dpph provide unique advantages in transition states requiring the minimization of steric hindrance. During the palladium-catalyzed asymmetric transformation of chiral 2-alkynyl sulfinates into allenyl sulfones, dpph provided the highest stereospecificity among evaluated diphosphines. Shorter-chain comparators like dppe and dppb forced a more rigid, sterically hindered cis-configuration in the intermediate, which reduced the transformation rate and lowered the overall stereochemical fidelity of the rearrangement [1].

| Evidence Dimension | Stereospecificity and Transformation Efficiency |

| Target Compound Data | dpph: Highest stereospecificity with optimal transition state accommodation |

| Comparator Or Baseline | dppb and dppe: Lower stereospecificity and slower conversion rates |

| Quantified Difference | Superior asymmetric induction due to minimized steric clashes in the intermediate |

| Conditions | Pd(OAc)2-catalyzed rearrangement of chiral 2-alkynyl sulfinates in THF at 22 °C |

Procurement for asymmetric synthesis workflows should prioritize dpph when rigid ligands (dppe/dppb) cause steric bottlenecks that degrade enantiomeric or diastereomeric excess.

Structural Direction of Bridged Bimetallic vs. Mononuclear Chelates

The length of the alkane spacer fundamentally dictates the nuclearity of the resulting metal complexes. While dppe (C2) and dppp (C3) predominantly form stable mononuclear chelates due to their small bite angles, dpph (C6) introduces sufficient chain length to bridge two metal centers. In palladium(II) and copper(I) systems, dpph consistently drives the assembly of binuclear macrocycles (e.g.,[Cu2(μ-X)2(μ-dpph)2]) or polymeric arrays, whereas shorter chains fail to span the intermetallic distance without severe ring strain [1].

| Evidence Dimension | Coordination Geometry / Complex Nuclearity |

| Target Compound Data | dpph (C6): Bridging coordination, forming bimetallic or polymeric complexes |

| Comparator Or Baseline | dppe (C2) / dppp (C3): Mononuclear chelation |

| Quantified Difference | Dichotomous structural outcome (bridged vs. chelated) based on chain length |

| Conditions | Complexation with soft transition metals (e.g., Pd(II), Cu(I)) in standard synthetic conditions |

Buyers engineering bimetallic cooperative catalysts or coordination polymers must select dpph, as substituting with dppe or dppp will collapse the architecture into mononuclear complexes.

Multi-Component Radical Cross-Coupling Catalysis

Where this compound is the right choice: Formulating cobalt-catalyzed systems for the functionalization of unactivated olefins or dienes. The C6 backbone of dpph is uniquely capable of stabilizing bulky π-allylcobalt intermediates, preventing premature β-hydride elimination that plagues shorter-chain ligands[1].

Synthesis of Bimetallic Cooperative Catalysts

Where this compound is the right choice: Designing binuclear metal complexes (e.g., Pd-Pd or Cu-Cu macrocycles) where two metal centers must be held in close proximity. Dpph acts as a reliable bridging ligand, whereas dppe or dppp would collapse into mononuclear chelates[2].

Asymmetric Rearrangements with Sterically Demanding Intermediates

Where this compound is the right choice: Palladium-catalyzed transformations of bulky substrates (such as chiral sulfinates). The wide bite angle and flexibility of dpph relieve transition-state steric clashes, preserving high stereospecificity [3].

References

- [1] Organic Letters 2003, 5 (21), 3959-3961. Cobalt-Catalyzed Three-Component Coupling Reaction of Alkyl Halides, 1,3-Dienes, and Trimethylsilylmethylmagnesium Chloride.

- [2] Chemical Reviews 2001, 101 (7), 1981-2016. Transition-Metal Complexes Containing trans-Spanning Diphosphine Ligands.

- [3] Chemistry Letters 1998, 27 (6), 553-554. Stereochemistry of Palladium-catalyzed Asymmetric Transformation of Chiral 2-Alkynyl Sulfinates into Allenyl Sulfones.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant